Boc-leu-chloromethylketone

Übersicht

Beschreibung

Boc-leu-chloromethylketone, also known as tert-butoxycarbonyl-leucine-chloromethylketone, is a chemical compound widely used in biochemical research. It is a derivative of leucine, an essential amino acid, and is often employed as a protease inhibitor. The compound is particularly valuable in studying the role of cysteine proteases in various biological processes and diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-leu-chloromethylketone is typically synthesized from Boc-leucine. The synthesis involves the following steps:

Protection of the Amino Group: The amino group of leucine is protected by converting it to a tert-butoxycarbonyl (Boc) group.

Formation of the Chloromethylketone: The protected leucine is then reacted with chloromethyl ketone under specific conditions to form this compound.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-leu-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: Acidic hydrolysis often uses trifluoroacetic acid, while basic hydrolysis may involve sodium hydroxide or potassium carbonate.

Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the removal of the Boc group, yielding leucine derivatives.

Wissenschaftliche Forschungsanwendungen

Protease Inhibition

One of the primary applications of Boc-leu-chloromethylketone is in the inhibition of serine and cysteine proteases. These enzymes play critical roles in numerous biological processes and disease mechanisms, including cancer progression and viral infections.

- Mechanism of Action : The chloromethylketone group forms covalent bonds with the active site residues of proteases, effectively inhibiting their activity. This mechanism has been demonstrated in studies involving various proteases such as cathepsins and caspases .

- Case Study : Research has shown that compounds similar to this compound can selectively inhibit specific proteases, leading to therapeutic benefits in models of disease. For instance, Boc-Asp(OMe)-FMK has been reported to provide neuroprotection by inhibiting caspases involved in neuronal apoptosis .

Drug Discovery

This compound is utilized in drug discovery efforts aimed at developing new therapeutics targeting proteolytic pathways.

- Target-Based Design : The compound serves as a scaffold for designing inhibitors that can selectively target proteases implicated in diseases. Its ability to modify the physicochemical properties of substrates enhances the chances of developing effective inhibitors .

- Synthetic Routes : Various synthetic methodologies have been developed to create peptidyl chloromethyl ketones, including solid-phase peptide synthesis and solution-phase strategies . These methods allow for the incorporation of this compound into larger peptide sequences for enhanced specificity.

Biochemical Probes

This compound is also employed as a biochemical probe to study protease activity in live cells and tissues.

- Application in Live Cell Studies : Probes derived from this compound have been used to measure the activity of cathepsin X and other proteases within cellular environments. These studies provide insights into the physiological roles of these enzymes and their involvement in disease states .

- Advancements in Probe Design : New methodologies have been developed that utilize this compound derivatives to create probes with improved selectivity and reactivity profiles compared to traditional methods .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Protease Inhibition | Inhibits serine and cysteine proteases through covalent modification | Neuroprotection via caspase inhibition |

| Drug Discovery | Serves as a scaffold for designing specific protease inhibitors | Development of cancer therapeutics |

| Biochemical Probes | Used to study protease activity in live cells | Measurement of cathepsin X activity |

Wirkmechanismus

Boc-leu-chloromethylketone exerts its effects primarily by inhibiting cysteine proteases. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition disrupts the protease’s ability to cleave peptide bonds, affecting various biological processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Boc-phenylalanine-chloromethylketone

- Boc-lysine-chloromethylketone

- Boc-arginine-chloromethylketone

Comparison

Compared to similar compounds, Boc-leu-chloromethylketone is unique due to its specific amino acid backbone (leucine) and the presence of the chloromethylketone group. This combination provides distinct reactivity and selectivity towards certain proteases, making it a valuable tool in biochemical research. Other similar compounds may have different amino acid backbones, leading to variations in their inhibitory profiles and applications.

Biologische Aktivität

Boc-leu-chloromethylketone, also known as tert-butoxycarbonyl-leucine-chloromethylketone, is a compound widely utilized in biochemical research, particularly for its role as a protease inhibitor. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in research and medicine.

This compound is synthesized from Boc-protected leucine through a process that involves the protection of the amino group followed by the introduction of the chloromethylketone moiety. The general synthetic route includes:

- Protection of the Amino Group : The amino group of leucine is converted to a tert-butoxycarbonyl (Boc) group.

- Formation of Chloromethylketone : The protected leucine is reacted with chloromethyl ketone under controlled conditions to yield this compound.

This compound is characterized by its electrophilic chloromethylketone group, which plays a critical role in its biological activity by targeting cysteine residues in proteases.

This compound primarily functions as an irreversible inhibitor of cysteine proteases. The chloromethylketone group forms a covalent bond with the active site cysteine residue of these enzymes, leading to their inactivation. This inhibition disrupts the proteolytic activity of the enzymes, which is crucial for various cellular processes, including protein degradation and signal transduction .

1. Inhibition of Proteases

This compound has shown significant inhibitory effects on several proteases, including:

- Cysteine Proteases : It inhibits enzymes such as cathepsin L and caspases, which are involved in apoptosis and other cellular processes. For instance, studies have reported IC50 values indicating effective inhibition at low micromolar concentrations .

| Protease | IC50 (μM) |

|---|---|

| Cathepsin L | 4.8 |

| Caspase-3 | 6.4 |

| Matriptase | 0.5 |

2. Research Applications

The compound is extensively used in research to study:

- Cellular Processes : By inhibiting specific proteases, researchers can elucidate their roles in cellular signaling pathways and disease mechanisms.

- Drug Development : this compound serves as a lead compound in developing protease inhibitors for therapeutic applications in diseases such as cancer and autoimmune disorders .

Case Study 1: Inhibition of Cathepsin L

A study demonstrated that this compound effectively inhibited cathepsin L activity in vitro. The inhibition was measured using fluorogenic substrates, revealing a concentration-dependent decrease in substrate cleavage, confirming its potential as a therapeutic agent against diseases where cathepsin L plays a pivotal role.

Case Study 2: Application in Cancer Research

In cancer studies, this compound has been employed to investigate the role of cysteine proteases in tumor progression. By inhibiting these enzymes, researchers observed reduced cell migration and invasion capabilities in cancer cell lines, suggesting that targeting proteases could be a viable strategy for cancer therapy .

Eigenschaften

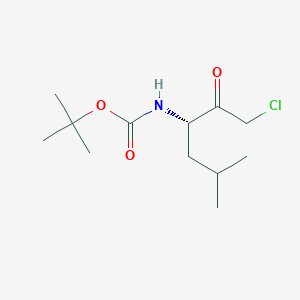

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWTNDBZSOFFP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427296 | |

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102123-85-3 | |

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.